8-(1-Boc-3-pyrrolidinyl)quinoline
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Overview
Description
8-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound that features a quinoline ring substituted with a tert-butoxycarbonyl (Boc) protected pyrrolidine group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-free synthesis, which involves the reaction of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes in the presence of pivaloyl chloride and triethylamine . This method allows for the formation of the quinoline ring from a substrate bearing a pyrrolidinyl ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the transition-metal-free synthesis method mentioned above can be adapted for larger-scale production, ensuring the purity and yield required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides.
Substitution: The Boc-protected pyrrolidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for the oxidation of quinoline rings to quinoline 1-oxides.
Substitution: Various halogenated reagents can be used for substitution reactions, often in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinoline 1-oxides.
Substitution: Substituted quinoline derivatives with different functional groups replacing the Boc-protected pyrrolidine group.
Scientific Research Applications
8-(1-Boc-3-pyrrolidinyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimalarial and antitumor agents.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their potential therapeutic effects.
Mechanism of Action
similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding . The Boc-protected pyrrolidine group may influence the compound’s interaction with these targets by affecting its solubility and stability.
Comparison with Similar Compounds
3-(1-Pyrrolidinyl)quinoline: Lacks the Boc protection, making it more reactive in certain chemical reactions.
Quinoline 1-oxides: Oxidized derivatives of quinoline with different biological activities.
Uniqueness: 8-(1-Boc-3-pyrrolidinyl)quinoline is unique due to the presence of the Boc-protected pyrrolidine group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
tert-butyl 3-quinolin-8-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-14(12-20)15-8-4-6-13-7-5-10-19-16(13)15/h4-8,10,14H,9,11-12H2,1-3H3 |
InChI Key |
UCJHTFLZGBQDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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